molecular formula C18H26O4 B8593530 Ethyl 3-(3-hexanoyl-4-methoxyphenyl)propanoate

Ethyl 3-(3-hexanoyl-4-methoxyphenyl)propanoate

Cat. No. B8593530
M. Wt: 306.4 g/mol
InChI Key: ABMKROAAXVAXFN-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

98 ml (0.7 mol) of hexanoyl chloride are added dropwise to a solution of 70 g (0.336 mol) of ethyl3-(4-methoxyphenyl)propanoate in 280 ml of dichloromethane. 89 g (0.67 mol) of aluminium chloride are then added in small amounts, and the mixture is heated for one hour at 50° C. The mixture is poured into cold water and extracted with ether. The organic phase is washed with sodium bicarbonate solution. After drying (Na2SO4) and evaporating off the solvents, a yellow liquid is obtained, and then distilled: Bp0.4 mmHg=160° C. (74 g; 72%);
Quantity
98 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([O:11][C:12](=[O:23])[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)[CH3:10].[Cl-].[Al+3].[Cl-].[Cl-].O>ClCCl>[CH2:9]([O:11][C:12](=[O:23])[CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[C:19]([C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:20]=1)[CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
98 mL
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
70 g
Type
reactant
Smiles
C(C)OC(CCC1=CC=C(C=C1)OC)=O
Name
Quantity
280 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
89 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporating off the solvents
CUSTOM
Type
CUSTOM
Details
a yellow liquid is obtained
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
Bp0.4 mmHg=160° C. (74 g; 72%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OC)C(CCCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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